6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a combination of benzothiazole, piperazine, and nitrofuran moieties
Mechanism of Action
Benzothiazole derivatives
have been found to exhibit various biological activities such as antimicrobial , antiviral , and antipsychotic activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .Piperazine derivatives
also have a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. are known for their antibacterial properties and are used in the treatment of urinary tract infections.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and piperazine intermediates, followed by their coupling with the nitrofuran moiety.
Benzothiazole Synthesis: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Derivative: The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and an appropriate halogenated precursor.
Coupling Reaction: The final step involves coupling the benzothiazole-piperazine intermediate with a nitrofuran derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in the nitrofuran ring can yield amine derivatives.
Substitution: The benzothiazole and piperazine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and bacterial infections.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzothiazole and nitrofuran moieties.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole: shares similarities with other benzothiazole and nitrofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro substituent on the benzothiazole ring may enhance its reactivity and interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O4S/c17-10-1-2-11-13(9-10)26-16(18-11)20-7-5-19(6-8-20)15(22)12-3-4-14(25-12)21(23)24/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTSBSZENZHFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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